Enzymatic Target Engagement: Prim-O-Glucosylangelicain as a Validated Xanthine Oxidase Inhibitor
Prim-O-glucosylangelicain is confirmed as one of nine novel xanthine oxidase (XOD) inhibitors successfully isolated from Cimicifugae Rhizoma [1]. In this bioactivity-guided discovery process, it was obtained with a purity exceeding 90%, alongside other structurally distinct compounds like cimicifugoside H-2, formononetin, and 26-deoxycimicifugoside [1]. Its binding stability and affinity for XOD were assessed via molecular docking and dynamics simulations, and its inhibition mechanism was characterized through enzyme kinetics assays, establishing a direct, quantifiable link to a specific therapeutic target [1].
| Evidence Dimension | Xanthine Oxidase (XOD) Inhibitory Activity |
|---|---|
| Target Compound Data | Isolated and identified as a validated XOD inhibitor; Purity >90% |
| Comparator Or Baseline | Other Cimicifugae Rhizoma constituents (e.g., cimicifugoside H-2, 26-deoxycimicifugoside) |
| Quantified Difference | Not quantified in a head-to-head assay; differentiated by structural class (furocoumarin vs. triterpene) and co-isolation as a novel ligand. |
| Conditions | Affinity ultrafiltration-LC-MS screening, molecular docking, molecular dynamics simulations, and enzyme kinetics assays. |
Why This Matters
This provides direct experimental evidence of prim-O-glucosylangelicain's engagement with the XOD enzyme, a key target for anti-gout therapeutics, which is not a reported activity for many other Cimicifuga triterpenes like 23-epi-26-deoxyactein.
- [1] Gong, Y., Li, X., et al. (2025). Rapid discovery of xanthine oxidase inhibitors from Cimicifugae Rhizoma with bioactivity evaluation. Journal of Molecular Structure, 1325, 139784. View Source
